Acide 2-(diméthylamino)pyridine-5-boronique dihydrochlorure

Vue d'ensemble

Description

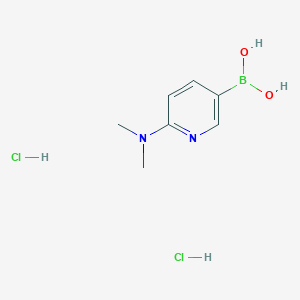

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is a useful research compound. Its molecular formula is C7H12BClN2O2 and its molecular weight is 202.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications de détection

Ce composé est particulièrement utile dans les applications de détection en raison de son interaction avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Ces interactions sont cruciales à la fois pour les dosages homogènes et la détection hétérogène, qui peuvent se produire à l'interface du matériau de détection ou à l'intérieur de l'échantillon en vrac.

Marquage biologique

La partie acide boronique du composé permet une liaison sélective aux diols, un groupe fonctionnel courant dans les molécules biologiques. Cela en fait un excellent candidat pour le marquage biologique, aidant à la visualisation et au suivi des processus biologiques .

Manipulation et modification des protéines

Les chercheurs utilisent la capacité d'interaction des diols des acides boroniques pour la manipulation et la modification des protéines. Ce composé peut être utilisé pour modifier les protéines d'une manière qui modifie leur fonction ou leur stabilité, fournissant des informations précieuses sur la dynamique des protéines .

Technologies de séparation

Dans le domaine de la science de la séparation, l'acide 2-(diméthylamino)pyridine-5-boronique dihydrochlorure peut être utilisé comme composant de phase stationnaire pour séparer des mélanges complexes en fonction de l'affinité de différentes molécules pour le groupe acide boronique .

Développement de produits thérapeutiques

Les propriétés uniques du composé sont explorées pour le développement de produits thérapeutiques. Sa capacité à se lier à certaines molécules biologiques peut être exploitée pour créer des systèmes de délivrance ciblée de médicaments ou pour concevoir des molécules ayant un potentiel thérapeutique .

Électrophorèse des molécules glyquées

Les acides boroniques, y compris ce composé, sont utilisés dans l'électrophorèse des molécules glyquées. Cette application est importante dans l'analyse des protéines glycosylées et d'autres biomolécules, ce qui est important dans la recherche sur le diabète .

Matériaux de construction pour les méthodes analytiques

Le composé peut être utilisé pour créer des microparticules et des polymères qui font partie intégrante des méthodes analytiques. Ces matériaux peuvent avoir des applications allant du diagnostic aux systèmes de libération contrôlée .

Libération contrôlée d'insuline

Dans la gestion du diabète, il existe un intérêt croissant pour l'utilisation de composés d'acide boronique pour développer des polymères qui répondent aux niveaux de glucose. Ces polymères peuvent potentiellement être utilisés pour la libération contrôlée d'insuline, offrant une approche plus physiologique du traitement de l'insuline .

Mécanisme D'action

Target of Action

Boronic acids, including 2-(dimethylamino)pyridine-5-boronic acid dihydrochloride, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid group from 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is then transferred to the palladium, completing the transmetalation process .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride, is a key step in various biochemical pathways involved in the synthesis of complex organic compounds . The exact downstream effects of these pathways can vary widely depending on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride’s action are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . By facilitating these reactions, this compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a catalyst in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. The boronic acid group in the compound facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and organic halides. This interaction is crucial for the transmetalation step in the coupling reaction, where the organic group is transferred from boron to palladium .

Cellular Effects

The effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride on various types of cells and cellular processes are of great interest. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation. The compound can inhibit enzymes that contain active site serine residues by forming a covalent bond with the hydroxyl group of serine. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is removed .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes .

Transport and Distribution

The transport and distribution of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity .

Activité Biologique

Overview

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in drug discovery, especially as a building block in the synthesis of biologically active compounds. Its unique structure enables interactions with various biological targets, making it a subject of interest in pharmacological studies.

- Molecular Formula : C₉H₁₂BCl₂N₃O₂

- Molecular Weight : 246.00 g/mol

- Structure : Contains a dimethylamino group and a boronic acid moiety, which are crucial for its biological interactions.

The biological activity of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and amines, allowing it to modulate enzyme activity. This property is particularly relevant in the context of protease inhibition and glycoprotein interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 µg/mL |

| Escherichia coli | 2–4 µg/mL |

| Mycobacterium tuberculosis | 0.5–1.0 µg/mL |

These findings suggest that 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride could be developed as a potential therapeutic agent for treating bacterial infections, particularly those caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 15.3 |

| HeLa (cervical cancer) | 8.7 |

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the efficacy of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride against multidrug-resistant Staphylococcus aureus. The results showed that the compound effectively reduced bacterial load in vitro and demonstrated low cytotoxicity in human cell lines, indicating a favorable therapeutic index. -

Evaluation of Anticancer Properties :

Another study focused on the compound's effects on breast cancer cells (MCF-7). The results indicated that treatment with this boronic acid derivative led to significant cell cycle arrest at the G1 phase and increased levels of pro-apoptotic markers, suggesting its potential as an anticancer agent.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise molecular pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Investigating analogs to enhance potency and selectivity for specific biological targets.

Propriétés

Numéro CAS |

265664-54-8 |

|---|---|

Formule moléculaire |

C7H12BClN2O2 |

Poids moléculaire |

202.45 g/mol |

Nom IUPAC |

[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrochloride |

InChI |

InChI=1S/C7H11BN2O2.ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H |

Clé InChI |

BYTHNGVVOWWTSO-UHFFFAOYSA-N |

SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.Cl.Cl |

SMILES canonique |

B(C1=CN=C(C=C1)N(C)C)(O)O.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.